
tert-Butyldimethylsilyl cyanide
説明
Tert-Butyldimethylsilyl cyanide (TBDMSCN) is a widely used reagent in organic synthesis, especially for the protection of reactive groups such as alcohols and amines. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials. It is also used in the synthesis of peptides, in particular, in the synthesis of peptide-based drugs. TBDMSCN has been used in a variety of research applications, including drug discovery, materials science, and biochemistry.
科学的研究の応用
Cyanosilylation of Enantiopure 4-oxoazetidine-2-carbaldehydes
tert-Butyldimethylsilyl cyanide (TBDMSCN) is used in the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes . This process is promoted by either molecular sieves or a catalytic amount of sodium carbonate to give O-silylated beta-lactam cyanohydrins with good yield and diastereoselectivity .
Addition to Sterically Hindered Ketones
TBDMSCN can be added to sterically hindered ketones in the presence of a Lewis acid or base catalyst . This process has been studied extensively and is a key application of TBDMSCN.
Formation of β-Isonitrile Alcohols via Epoxides
TBDMSCN may be used as a reagent for the formation of β-isonitrile alcohols via epoxides . This is a versatile application that allows for the synthesis of a wide range of β-isonitrile alcohols.
ZnI2-Catalyzed Addition to 2,2-Dimethylcyclohexanone
TBDMSCN is used in the ZnI2-catalyzed addition to 2,2-dimethylcyclohexanone . This process affords protected cyanohydrins, which are important intermediates in organic synthesis.
Derivatization of Functional Groups for GC-MS Analysis
TBDMSCN derivatization, prior to GC-MS, is extremely versatile in that a wide variety of functional groups are derivatized . These include –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups .
Neurochemical Analysis
TBDMSCN is used in neurochemical analysis of amino acids, polyamines, and carboxylic acids . GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization is a key application in this field .
作用機序
Target of Action
tert-Butyldimethylsilyl cyanide is a bulkier trialkylsilylcyanide . It primarily targets enantiopure 4-oxoazetidine-2-carbaldehydes and sterically hindered ketones . These compounds are the primary targets due to their ability to undergo cyanosilylation, a chemical reaction that introduces a cyano group into a molecule, in the presence of tert-Butyldimethylsilyl cyanide .
Mode of Action
tert-Butyldimethylsilyl cyanide interacts with its targets through a process known as cyanosilylation . This process involves the addition of tert-Butyldimethylsilyl cyanide to the target molecules in the presence of a Lewis acid or base catalyst . The result is the formation of protected cyanohydrins .
Result of Action
The primary molecular effect of tert-Butyldimethylsilyl cyanide’s action is the formation of protected cyanohydrins . This results in a change in the molecular structure of the target compounds, potentially altering their biochemical properties and functions.
Action Environment
The action of tert-Butyldimethylsilyl cyanide is influenced by environmental factors such as the presence of a Lewis acid or base catalyst . These catalysts are necessary for the cyanosilylation process to occur . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
特性
IUPAC Name |
[tert-butyl(dimethyl)silyl]formonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-7(2,3)9(4,5)6-8/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAKIXKDPQTVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404114 | |
| Record name | tert-Butyldimethylsilyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldimethylsilyl cyanide | |
CAS RN |
56522-24-8 | |
| Record name | tert-Butyldimethylsilyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56522-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is TBDMSCN preferred over trimethylsilyl cyanide (TMSCN) in reactions with sterically hindered ketones?
A1: TBDMSCN, with its bulky tert-butyl group, exhibits superior reactivity with sterically hindered ketones compared to TMSCN. [] This enhanced reactivity is attributed to the steric bulk of the TBDMS group, which likely favors the formation of the crucial tetrahedral intermediate during the nucleophilic addition of the cyanide.
Q2: What catalytic systems are effective in promoting the addition of TBDMSCN to ketones?
A2: Both Lewis acids and bases can effectively catalyze the addition of TBDMSCN to ketones. Research has shown successful applications of zinc iodide (ZnI2) as a Lewis acid catalyst in dichloromethane at room temperature. [, ] On the other hand, bases like potassium cyanide (KCN) combined with 18-crown-6 in dichloromethane have also demonstrated good catalytic activity. [] Additionally, heterogeneous catalysts like tin ion-exchanged montmorillonite have been found to be efficient in promoting these additions, even with sterically congested ketones. [, ]
Q3: Can you provide an example of a specific application of TBDMSCN in organic synthesis?
A3: TBDMSCN plays a crucial role in the stereocontrolled synthesis of orthogonally protected anti,anti-4-amino-3,5-piperidine diols. [, ] The synthetic route involves the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes with TBDMSCN, which is efficiently promoted by molecular sieves or a catalytic amount of sodium carbonate. This reaction yields O-silylated β-lactam cyanohydrins with good yield and diastereoselectivity. These intermediates are then further elaborated into the target piperidine diols via a series of carefully orchestrated transformations.
Q4: Is there evidence for a stepwise mechanism in the ring-opening of epoxides with TBDMSCN?
A4: Yes, research suggests a stepwise mechanism for the ring-opening of sterically hindered epoxides with TBDMSCN in the presence of zinc iodide. [, ] This contrasts with less hindered epoxides, where a concerted mechanism might be operational. The steric bulk of the TBDMS group likely contributes to the preference for a stepwise pathway in these reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)



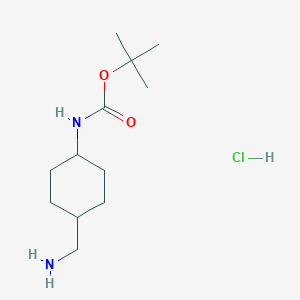
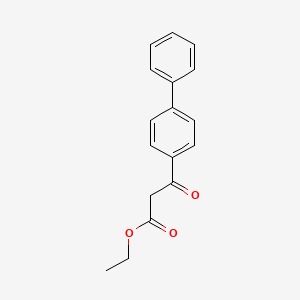
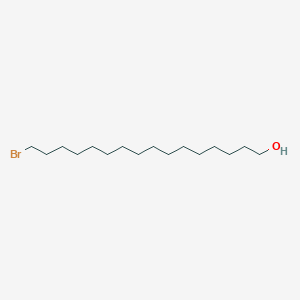
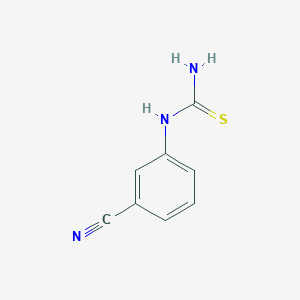
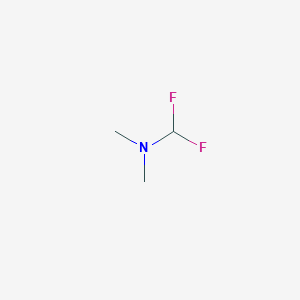
![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)


